3-Hydroxy-D-asparagine, (3R)-
Description
Structure
3D Structure
Properties
CAS No. |
581774-19-8 |
|---|---|
Molecular Formula |
C4H8N2O4 |
Molecular Weight |
148.12 g/mol |
IUPAC Name |
(2R,3R)-2,4-diamino-3-hydroxy-4-oxobutanoic acid |
InChI |
InChI=1S/C4H8N2O4/c5-1(4(9)10)2(7)3(6)8/h1-2,7H,5H2,(H2,6,8)(H,9,10)/t1-,2-/m1/s1 |
InChI Key |
VQTLPSCRBFYDNX-JCYAYHJZSA-N |
Isomeric SMILES |
[C@@H]([C@H](C(=O)N)O)(C(=O)O)N |
Canonical SMILES |
C(C(C(=O)N)O)(C(=O)O)N |
Origin of Product |
United States |
Nomenclature and Stereochemical Characterization of 3 Hydroxy D Asparagine, 3r
Systematic IUPAC Naming Conventions for (2R,3R)-2,4-diamino-3-hydroxy-4-oxobutanoic acid
The nomenclature of organic molecules follows a set of rules established by the International Union of Pure and Applied Chemistry (IUPAC). The systematic name for the compound of interest, (3R)-3-Hydroxy-D-asparagine, is (2R,3R)-2,4-diamino-3-hydroxy-4-oxobutanoic acid .
The naming convention is derived as follows:
Butanoic acid: The core structure is a four-carbon carboxylic acid.
-diamino: Two amino (-NH2) groups are present.
-hydroxy: A hydroxyl (-OH) group is attached.
-oxo: A carbonyl (C=O) group is present, in this case, as part of the amide group.
2,4-...-3-...: These numbers indicate the positions of the respective functional groups along the carbon chain. The carboxylic acid carbon is designated as carbon 1.
(2R,3R): This prefix specifies the absolute configuration at the two chiral centers, carbons 2 and 3, according to the Cahn-Ingold-Prelog priority rules. The 'R' designation stands for rectus (Latin for right), indicating a clockwise arrangement of substituents when viewed with the lowest-priority group pointing away.
Isomeric Forms and Stereochemical Specificity
The presence of two chiral centers in 3-hydroxyasparagine (B232136) gives rise to four possible stereoisomers. Understanding the distinct stereochemistry of each is crucial for its specific biological role and chemical properties.
(3R)-3-Hydroxy-D-asparagine is one of four stereoisomers of 3-hydroxyasparagine. The others include its enantiomer, (3S)-3-Hydroxy-L-asparagine, and two diastereomers, (3S)-3-Hydroxy-D-asparagine and (3R)-3-Hydroxy-L-asparagine. The relationship between these isomers is defined by the spatial arrangement of the amino and hydroxyl groups at the C2 and C3 positions.
| Compound Name | Configuration at C2 | Configuration at C3 | Relationship to (3R)-3-Hydroxy-D-asparagine |
|---|---|---|---|
| (3R)-3-Hydroxy-D-asparagine | R | R | - |
| (3S)-3-Hydroxy-L-asparagine | S | S | Enantiomer |
| (3S)-3-Hydroxy-D-asparagine | R | S | Diastereomer |
| (3R)-3-Hydroxy-L-asparagine | S | R | Diastereomer |
It is critical to distinguish 3-hydroxyasparagine from a related compound, 3-hydroxyaspartic acid. The key structural difference is the presence of a carboxamide group (-CONH2) in 3-hydroxyasparagine, whereas 3-hydroxyaspartic acid possesses a second carboxylic acid group (-COOH). This seemingly minor difference in a functional group leads to distinct chemical properties and biological functions.
Like 3-hydroxyasparagine, 3-hydroxyaspartic acid also has four stereoisomers due to its two chiral centers. wikipedia.org These are commonly referred to using the erythro and threo nomenclature, which describes the relative stereochemistry of adjacent chiral centers. In Fischer projections, if the two main substituents are on the same side, it is the erythro isomer; if they are on opposite sides, it is the threo isomer.
The four stereoisomers of 3-hydroxyaspartic acid are:
L-threo-3-hydroxyaspartic acid ((2S,3S)-2-amino-3-hydroxybutanedioic acid) apexbt.com
L-erythro-3-hydroxyaspartic acid ((2S,3R)-2-amino-3-hydroxybutanedioic acid) ebi.ac.uk
D-threo-3-hydroxyaspartic acid ((2R,3R)-2-amino-3-hydroxybutanedioic acid) nih.gov
D-erythro-3-hydroxyaspartic acid ((2R,3S)-2-amino-3-hydroxybutanedioic acid)
| Compound Name | Systematic IUPAC Name | Key Functional Group at C4 | Stereochemical Descriptor |
|---|---|---|---|
| (3R)-3-Hydroxy-D-asparagine | (2R,3R)-2,4-diamino-3-hydroxy-4-oxobutanoic acid | Amide | D, (3R) |
| L-threo-3-hydroxyaspartic acid | (2S,3S)-2-amino-3-hydroxybutanedioic acid | Carboxylic Acid | L-threo |
| L-erythro-3-hydroxyaspartic acid | (2S,3R)-2-amino-3-hydroxybutanedioic acid | Carboxylic Acid | L-erythro |
| D-threo-3-hydroxyaspartic acid | (2R,3R)-2-amino-3-hydroxybutanedioic acid | Carboxylic Acid | D-threo |
| D-erythro-3-hydroxyaspartic acid | (2R,3S)-2-amino-3-hydroxybutanedioic acid | Carboxylic Acid | D-erythro |
Biosynthetic Pathways and Precursors of 3 Hydroxy D Asparagine, 3r
Enzymatic Hydroxylation of Asparagine
The enzymatic introduction of a hydroxyl group onto the beta-carbon of asparagine is a critical step in the biosynthesis of various bioactive compounds. This hydroxylation is carried out by iron(II)- and 2-oxoglutarate-dependent dioxygenases.
Two notable asparagine hydroxylases, AsnO and SCO2693, have been identified for their role in the biosynthesis of calcium-dependent lipopeptide antibiotics in Streptomyces coelicolor. Both enzymes catalyze the β-hydroxylation of an L-asparagine residue.
Experimental evidence has confirmed that SCO2693, like AsnO, hydroxylates L-asparagine at the C-3 position nih.gov. While both enzymes perform the same function, studies have indicated that AsnO exhibits higher catalytic activity and stability over extended periods, making it a more robust enzyme for this transformation nih.gov.
The substrate for these hydroxylases is L-asparagine. The reaction requires molecular oxygen and a co-substrate, 2-oxoglutarate, which is decarboxylated during the reaction. The iron(II) cofactor is essential for catalysis.
While the precise substrate specificity beyond L-asparagine for AsnO and SCO2693 is not extensively detailed in available research, a related human asparaginyl hydroxylase, Factor Inhibiting HIF-1 (FIH-1), has been studied more thoroughly. FIH-1 demonstrates selectivity for asparagine over aspartic acid and produces the threo-(2S,3S) isomer of β-hydroxyasparagine scispace.com. Studies on FIH-1 have shown the importance of the amino acid adjacent to the target asparagine, with a valine residue at the -1 position being critical for efficient hydroxylation nih.gov. This suggests that the local sequence context likely plays a significant role in substrate recognition by asparagine hydroxylases.
The general mechanism for 2-oxoglutarate-dependent dioxygenases involves the binding of Fe(II), 2-oxoglutarate, and the primary substrate (asparagine) to the enzyme's active site. Molecular oxygen then coordinates to the iron center, leading to the oxidative decarboxylation of 2-oxoglutarate and the formation of a highly reactive ferryl intermediate. This intermediate then abstracts a hydrogen atom from the β-carbon of asparagine, followed by the rebound of a hydroxyl group to form the 3-hydroxyasparagine (B232136) product.
Post-Translational Modification Mechanisms Involving 3-Hydroxy-D-asparagine
Beyond its role as a precursor in secondary metabolite biosynthesis, 3-hydroxyasparagine is also found as a post-translational modification in certain proteins, where it can influence structure and function.
Incorporation into Fibrillin-1
Fibrillin-1, a large glycoprotein that is a major component of extracellular microfibrils, contains numerous cbEGF domains frontiersin.orgnih.gov. The hydroxylation of asparagine residues within these domains is important for the proper folding and function of fibrillin-1. The cbEGF domains play a supportive role by limiting the mobility of interdomain regions and protecting the molecule from proteolytic degradation frontiersin.org. Calcium binding to these domains is known to rigidify the structure of tandem repeats nih.gov. The introduction of a hydroxyl group on asparagine can further influence the local conformation and stability of these domains.
Role in Nonribosomal Peptide Biosynthesis (NRPs)
Nonribosomal peptides (NRPs) are a diverse class of natural products synthesized by large, modular enzymes called nonribosomal peptide synthetases (NRPSs) nih.govnih.govlibretexts.org. These molecules often contain non-proteinogenic amino acids, including D-amino acids and hydroxylated residues, which contribute to their diverse biological activities nih.govlibretexts.org.
Hydroxylation is a common modification in NRPs, and the presence of D-amino acids is also a frequent feature, often conferring resistance to proteolysis nih.gov. While the direct incorporation of 3-Hydroxy-D-asparagine, (3R)- into NRPs is not as extensively documented as other modified amino acids, the enzymatic machinery for both hydroxylation and epimerization is present in many NRP biosynthetic pathways. The presence of hydroxyl groups in NRPs can be crucial for their biological function, and D-amino acids play a significant role in the structural conformation of the peptide, which is essential for its activity nih.gov. Many NRP antibiotics, in particular, contain D-amino acids hkust.edu.hk.
The biosynthesis of such modified residues can occur either by the incorporation of a pre-modified amino acid by the NRPS adenylation domain or by the action of tailoring domains within the NRPS modules that modify the amino acid after it has been incorporated into the growing peptide chain nih.gov.
Substrate Recognition by Adenylation (A) Domains of Nonribosomal Peptide Synthetases (NRPS)
Nonribosomal peptide synthetases (NRPS) are large, modular enzymes that act as assembly lines for peptide synthesis. nih.govuzh.ch Each module is responsible for incorporating a single amino acid into the growing peptide chain. nih.gov The first step, substrate recognition and activation, is the responsibility of the adenylation (A) domain, which acts as the primary gatekeeper for monomer selection. acs.orgnih.gov
The A-domain performs a two-step reaction:
Recognition and Adenylation : It selects its specific (cognate) substrate from the cellular pool of amino acids and activates it by reacting it with ATP. This reaction forms a high-energy aminoacyl-adenylate intermediate and releases pyrophosphate (PPi). nih.govduke.edu
Thioesterification : The activated aminoacyl moiety is then transferred to the thiol group of a 4'-phosphopantetheine (Ppant) cofactor, which is attached to an adjacent thiolation (T) domain (also known as a peptidyl carrier protein, or PCP). nih.govduke.edu This creates a covalent thioester bond, priming the amino acid for peptide bond formation.
Substrate specificity is determined by a "nonribosomal code" consisting of approximately 8-10 key amino acid residues that line the interior of the A-domain's substrate-binding pocket. monash.eduacs.org The unique combination of these residues dictates the size, charge, and hydrophobicity of the binding pocket, ensuring that only the correct substrate is selected and activated. For an unusual substrate like (3R)-3-Hydroxy-D-asparagine, a dedicated A-domain would possess a binding pocket specifically evolved to accommodate the hydroxyl and amide side-chain functionalities with the correct stereochemistry.
| Step | Process | Reactants | Products |
| 1 | Activation | Amino Acid, ATP, A-Domain | Aminoacyl-AMP-A-Domain Complex, PPi |
| 2 | Thiolation | Aminoacyl-AMP-A-Domain, T-Domain | Aminoacyl-S-T-Domain, AMP, A-Domain |
Stereospecific Incorporation into NRP Scaffolds
The assembly of peptides containing D-amino acids by NRPS machinery is a well-established mechanism for generating structural diversity and resistance to proteolysis. The incorporation of a D-amino acid like (3R)-3-Hydroxy-D-asparagine is handled with high stereospecificity. pnas.org There are two primary strategies for this:
Direct Activation of D-amino acids : Some A-domains are specifically configured to recognize and activate D-amino acids directly. researchgate.netasm.org In this scenario, the cell must maintain a pool of the required D-amino acid precursor, which is generated by separate racemase enzymes. While possible, this is considered the less common mechanism. nih.gov
Epimerization by an E-Domain : The more prevalent strategy involves an epimerization (E) domain integrated within an NRPS module, typically located between the T-domain and the condensation (C) domain. researchgate.netnih.gov In such a module, the A-domain selects and activates the L-enantiomer of the amino acid (e.g., (3R)-3-hydroxy-L-asparagine). After this L-amino acid is tethered to the T-domain, the E-domain catalyzes the inversion of the stereocenter at the α-carbon, converting the L-aminoacyl-S-T-domain intermediate into the D-aminoacyl-S-T-domain form just before it is used for peptide bond formation by the downstream C-domain. nih.govnih.gov This ensures that only the D-form is incorporated into the final peptide product. The condensation domains that accept these D-amino acid donors (known as DCL domains) are also stereospecific, ensuring the fidelity of the assembly line. pnas.orgacs.org
Specific Examples in Natural Products (e.g., Polytheonamide B)
Polytheonamide B is a highly potent cytotoxic peptide isolated from the marine sponge Theonella swinhoei. acs.org Its remarkable structure is a 48-residue peptide with strictly alternating D- and L-amino acids. nih.gov This sequence causes the peptide to fold into a long, tubular β-helix structure capable of forming ion channels in cell membranes. acs.org The structure of Polytheonamide B contains several unusual, non-proteinogenic amino acids, including two residues of γ-N-methyl-β-hydroxyasparagine.
While recent studies have shown that the biosynthesis of polytheonamide proceeds through a ribosomal pathway followed by extensive post-translational modifications (making it a RiPP), it serves as a powerful structural example of a natural product containing the types of modified residues that are often incorporated by NRPS machinery. acs.orgresearchgate.net
In a hypothetical NRPS-based assembly of a peptide like polytheonamide B, a dedicated module would be required for the incorporation of each (3R)-3-Hydroxy-D-asparagine residue. Such a module would have the following domain organization: C-A-T-E.
The Adenylation (A) domain would have a substrate-binding pocket specifically tailored to recognize and activate (3R)-3-hydroxy-L-asparagine.
The activated monomer would be transferred to the Thiolation (T) domain .
The Epimerization (E) domain would then convert the covalently bound L-amino acid into its D-form.
Finally, the Condensation (C) domain would catalyze peptide bond formation between the upstream peptide chain and the newly prepared D-aminoacyl-S-T-domain.
This modular, enzymatic logic allows for the precise and stereospecific incorporation of chemically complex and unusual amino acids into natural product scaffolds.
Enzymatic Transformations and Metabolic Fates
Hydrolytic Conversion of 3-Hydroxyasparagine (B232136)
The initial step in the metabolism of 3-hydroxyasparagine is typically the hydrolysis of its amide group, a reaction analogous to the conversion of asparagine to aspartic acid.
L-asparaginases (EC 3.5.1.1) are enzymes that catalyze the hydrolysis of the amide group in L-asparagine, producing L-aspartate and ammonia (B1221849). nih.govproteopedia.org Research has demonstrated that these enzymes are not strictly limited to L-asparagine and can act on other substrates. Specifically, both asparaginase (B612624) I and asparaginase II from Escherichia coli are capable of hydrolyzing 3-hydroxyasparagine to yield 3-hydroxyaspartic acid. nih.gov This activity is a crucial step in biocatalytic processes designed to produce L-threo-3-hydroxyaspartic acid (L-THA). nih.govnih.gov The reaction involves the cleavage of the side-chain amide bond, releasing ammonia and forming the corresponding hydroxylated aspartic acid derivative. nih.gov
| Feature | Description |
| Enzyme | Asparaginase (e.g., from E. coli) |
| Substrate | 3-Hydroxyasparagine |
| Product | 3-Hydroxyaspartic Acid |
| Byproduct | Ammonia |
| Reaction Type | Amide Hydrolysis |
The ability of asparaginase to hydrolyze 3-hydroxyasparagine has been harnessed in novel biocatalytic systems. nih.gov A one-pot synthesis method has been developed for the efficient production of L-threo-3-hydroxyaspartic acid (L-THA) starting from L-asparagine. nih.gov This process utilizes a two-step enzymatic cascade within intact E. coli cells. First, asparagine hydroxylase converts L-asparagine into 3-hydroxyasparagine. Subsequently, endogenous asparaginases within the host cells hydrolyze the newly formed 3-hydroxyasparagine. nih.govnih.gov This integrated approach, combining hydroxylation and hydrolysis, allows for high-yield conversion of L-asparagine into L-THA without the formation of other stereoisomers. nih.gov By using an asparaginase I-deficient E. coli mutant and a high-expression system, a conversion yield of up to 96% has been achieved. nih.gov
Aldolase-Mediated Reactions of D-3-Hydroxyaspartate (Related Metabolite)
Once 3-hydroxyaspartic acid is formed, it can undergo further transformations. D-3-hydroxyaspartate, a related metabolite, is a substrate for a specific aldolase (B8822740) that cleaves a carbon-carbon bond.
D-3-hydroxyaspartate aldolase (D-HAA), systematically named 3-hydroxy-D-aspartate glyoxylate-lyase (glycine-forming) (EC 4.1.3.41), is a pyridoxal-phosphate dependent enzyme. wikipedia.orgqmul.ac.uk This enzyme belongs to the family of lyases and specifically catalyzes the cleavage of a carbon-carbon bond in its substrate. wikipedia.orgwikipedia.org The enzyme has been purified and characterized from the bacterium Paracoccus denitrificans. qmul.ac.uk It requires a divalent cation such as Mg²⁺, Mn²⁺, or Co²⁺ for its activity. qmul.ac.uk
The primary catalytic function of D-3-hydroxyaspartate aldolase is to break down 3-hydroxy-D-aspartate into two smaller, fundamental molecules: glycine (B1666218) and glyoxylate. wikipedia.orgqmul.ac.uk This reaction is a retro-aldol condensation. The enzyme can act on both threo and erythro stereoisomers of 3-hydroxy-D-aspartate, catalyzing their conversion to the same products. qmul.ac.uk
Reaction Catalyzed by D-HAA:
threo-3-hydroxy-D-aspartate ⇌ Glycine + Glyoxylate
D-erythro-3-hydroxyaspartate ⇌ Glycine + Glyoxylate qmul.ac.uk
The D-3-hydroxyaspartate aldolase from Paracoccus denitrificans exhibits strict stereospecificity. qmul.ac.uk It is highly specific for the D-configuration at the α-carbon of its substrate. qmul.ac.uk However, it shows flexibility regarding the stereochemistry at the β-carbon, accepting both the threo and erythro forms of 3-hydroxy-D-aspartate. qmul.ac.uk Notably, the erythro isomer is a significantly better substrate, with the enzyme showing approximately 100-fold higher activity towards it compared to the threo form. qmul.ac.uk
Beyond its primary substrate, D-HAA can also catalyze the cleavage of other amino acids, although these are generally poorer substrates. qmul.ac.uk
| Substrate | Relative Activity |
| D-erythro-3-hydroxyaspartate | High (Preferred Substrate) |
| threo-3-hydroxy-D-aspartate | Low (approx. 1/100th of D-erythro form) |
| D-allothreonine | Accepted |
| D-threonine | Accepted |
| erythro-3-phenyl-D-serine | Accepted |
| threo-3-phenyl-D-serine | Accepted |
Advanced Synthetic Methodologies and Chemical Synthesis Strategies
Stereocontrolled Chemical Synthesis
Chemical synthesis routes to (3R)-3-Hydroxy-D-asparagine often rely on stereoselective reactions to introduce the hydroxyl group and establish the correct configuration of the two chiral centers. These methods include the use of chiral precursors, stereoselective hydroxylation, and intramolecular reactions.
The stereoselective hydroxylation of enolates derived from amino acids is a powerful tool for the synthesis of β-hydroxy amino acids. In the context of aspartic acid, the generation of a dianion followed by reaction with an electrophilic oxygen source can introduce the hydroxyl group at the C3 position. The stereochemical outcome of this reaction is influenced by several factors, including the protecting groups on the nitrogen and carboxyl groups, the choice of base, and the electrophile.
Functionalization of dianions derived from N-protected aspartic acid esters provides a direct route to novel α-amino acids. High levels of 1,2-asymmetric induction can be achieved under optimized conditions. rsc.org The diastereoselectivity of the alkylation of N-benzyloxycarbonyl aspartic acid esters is influenced by the nature of the electrophile and the reaction work-up protocol. Furthermore, the inherent stereochemical preference for anti-selectivity can be reversed by increasing the steric bulk of the α-ester, allowing for the stereocontrolled synthesis of different diastereomers. rsc.org This methodology has been successfully applied to the preparation of novel N-protected chimeric α-amino acids. rsc.org
A general representation of this approach is depicted below:
| Step | Description | Key Considerations |
| 1 | Protection of the amino and carboxyl groups of aspartic acid. | Choice of protecting groups (e.g., Cbz, Boc) influences reactivity and stereoselectivity. |
| 2 | Formation of the dianion using a strong base (e.g., LDA). | Stoichiometry of the base is crucial for the formation of the dianion. |
| 3 | Reaction with an electrophilic oxygen source (e.g., a sulfonyloxaziridine). | The choice of electrophile can impact the yield and diastereoselectivity. |
| 4 | Deprotection to yield the desired 3-hydroxyaspartic acid derivative. | Deprotection conditions must be chosen to avoid racemization or side reactions. |
This strategy, while powerful, requires careful optimization of reaction conditions to achieve high diastereoselectivity for the desired (3R) configuration.
An alternative and widely used strategy involves starting from a readily available chiral molecule, where the stereochemistry is already defined. L-tartaric acid and its derivatives are common chiral precursors for the synthesis of various complex molecules, including (3R)-3-Hydroxy-D-asparagine.
One reported synthesis utilizes (-)-diethyl D-tartrate to prepare the Fmoc-(2R,3S)-hydroxyasparagine-OH diastereomer. The synthesis begins with the conversion of the tartrate derivative into a cyclic sulfite (B76179), which then undergoes ring-opening with sodium azide (B81097). Subsequent reduction of the azido (B1232118) group yields an amino alcohol, a key intermediate that contains the desired stereochemistry.
A summary of a synthetic route starting from diethyl tartrate is as follows:
| Precursor | Key Steps | Target Diastereomer |
| (-)-Diethyl D-tartrate | Cyclic sulfite formation, azide ring-opening, reduction. | Fmoc-(2R,3S)-hydroxyasparagine-OH |
| (R,R)-Diethyl tartrate | Similar multi-step sequence. | Fmoc-(2R,3R)-hydroxyasparagine-OH |
This approach leverages the inherent chirality of the starting material to control the stereochemistry of the final product, often involving a multi-step sequence of reactions to elaborate the functional groups.
Intramolecular reactions, particularly SN2 cyclizations, can be a highly effective method for constructing cyclic intermediates that can then be converted to the desired acyclic product with controlled stereochemistry. While a direct application to (3R)-3-Hydroxy-D-asparagine is not prominently reported, the principle can be applied to amino acid derivatives.
For instance, a Brønsted acid-catalyzed intramolecular cyclization of N-Cbz-protected diazoketones derived from α-amino acids has been demonstrated to produce 1,3-oxazinane-2,5-diones. frontiersin.org This reaction proceeds through the formation of a diazonium intermediate, followed by an intramolecular nucleophilic attack from the carbamate's carbonyl group to release nitrogen and form a cyclic intermediate. frontiersin.org This intermediate can then be opened to reveal the modified amino acid.
The general principle involves:
Substrate Preparation : Synthesis of a linear amino acid derivative containing a good nucleophile and a leaving group at appropriate positions.
Intramolecular Cyclization : An intramolecular SN2 reaction is induced to form a cyclic intermediate, fixing the relative stereochemistry of the substituents.
Ring Opening : The cyclic intermediate is then regioselectively opened to yield the acyclic product with the desired stereochemistry.
This strategy's success is contingent on the ability to control the stereochemistry during the cyclization and subsequent ring-opening steps.
Oxazolines are valuable synthetic intermediates that can serve as protected forms of β-hydroxy amino acids. The synthesis of an oxazoline (B21484) from an amino alcohol, followed by ring-opening, can be a viable route to 3-hydroxyasparagine (B232136) derivatives. The stereochemistry of the amino alcohol precursor dictates the stereochemistry of the resulting oxazoline and, consequently, the final product.
The general approach involves the reaction of a suitably protected amino alcohol with a reagent that will form the oxazoline ring. This is often achieved by reacting the amino alcohol with a carboxylic acid derivative. The resulting oxazoline can then be hydrolyzed under acidic or basic conditions to yield the β-hydroxy amino acid derivative.
A proposed synthetic pathway could involve:
Preparation of a Chiral Amino Alcohol : Starting from a chiral precursor, a 2-amino-3-hydroxybutanediamide derivative with the desired (2R, 3R) stereochemistry is synthesized.
Oxazoline Formation : The amino alcohol is then cyclized to form a 2-oxazoline.
Hydrolytic Ring Opening : The oxazoline ring is subsequently hydrolyzed to afford (3R)-3-Hydroxy-D-asparagine.
This method provides a way to protect the β-hydroxyl and α-amino groups simultaneously while carrying out other transformations on the molecule.
Biocatalytic and Chemoenzymatic Synthesis
Biocatalytic methods offer several advantages over traditional chemical synthesis, including high stereoselectivity, mild reaction conditions, and environmental compatibility. Enzymes can be used to perform specific transformations with exquisite control over the stereochemical outcome.
A notable advancement in the synthesis of related compounds is the development of one-pot bioconversion systems. For example, a novel process for the efficient synthesis of L-threo-3-hydroxyaspartic acid (L-THA) has been developed using microbial hydroxylase and hydrolase enzymes. asm.orgnih.gov This system utilizes whole cells of asparaginase-deficient Escherichia coli engineered to express asparagine hydroxylase. asm.org
The process involves a two-step enzymatic cascade:
Hydroxylation : L-asparagine is first hydroxylated at the C3 position by asparagine hydroxylase (AsnO) to form 3-hydroxyasparagine. asm.org
Hydrolysis : The intermediate 3-hydroxyasparagine is then hydrolyzed by an endogenous or co-expressed asparaginase (B612624) to yield L-threo-3-hydroxyaspartic acid. asm.org
By using an asparaginase-deficient E. coli strain, the degradation of the starting material, L-asparagine, is minimized. Furthermore, enhancing the expression of the asparagine hydroxylase gene significantly increases the yield of the final product. In a whole-cell reaction in a jar fermentor, this system achieved a maximum yield of 96% for the conversion of L-asparagine to L-THA. asm.org
| Parameter | Condition/Result | Reference |
| Organism | Asparaginase I-deficient Escherichia coli | asm.org |
| Key Enzyme | Asparagine hydroxylase (AsnO) | asm.org |
| Starting Material | L-Asparagine | asm.org |
| Intermediate | 3-Hydroxyasparagine | asm.org |
| Final Product | L-threo-3-hydroxyaspartic acid | asm.org |
| Molar Yield (optimized) | 96% | asm.org |
This one-pot biocatalytic system represents a highly efficient and stereoselective method for the synthesis of 3-hydroxyaspartic acid, with 3-hydroxyasparagine as a crucial intermediate.
Engineered Microbial Strains for Production (e.g., Escherichia coli mutants)
While the direct fermentative production of (3R)-3-Hydroxy-D-asparagine in engineered microbial strains has not been extensively reported, metabolic engineering strategies employed for other non-proteinogenic and D-amino acids offer a blueprint for potential biosynthetic routes. Escherichia coli, a workhorse of industrial biotechnology, is a prime candidate for such engineering due to its well-characterized genetics and metabolism.
A plausible strategy would involve the heterologous expression of an asparagine hydroxylase with the desired stereoselectivity in an E. coli strain optimized for D-aspartate or D-asparagine production. The biosynthesis of D-amino acids in E. coli can be achieved through the expression of amino acid racemases or D-amino acid aminotransferases. For instance, glutamate (B1630785) racemase (MurI) and alanine (B10760859) racemase (Alr, DadX) are native to E. coli for the synthesis of D-glutamate and D-alanine, respectively, which are essential for peptidoglycan synthesis. researchgate.net
Hypothetically, an engineered E. coli strain for (3R)-3-Hydroxy-D-asparagine production could be developed through the following modifications:
Enhancing the precursor pool: Overexpression of genes involved in the L-aspartate biosynthetic pathway, such as aspartate aminotransferase (aspC) and asparagine synthetase (asnB), would increase the availability of the initial substrate. nih.gov
Introducing D-amino acid biosynthesis: Expression of a suitable racemase to convert L-asparagine to D-asparagine or a D-aminotransferase to produce D-aspartate from oxaloacetate.
Heterologous expression of a stereoselective hydroxylase: Identification and expression of an asparagine hydroxylase that specifically produces the (3R) stereoisomer is the most critical and challenging step. While asparagine hydroxylases like FIH-1 have been studied, their stereoselectivity for D-amino acid substrates is not well-documented. scispace.comnih.gov
Minimizing degradation and byproduct formation: Knocking out genes responsible for the degradation of the target compound or related intermediates would be crucial for improving the final titer.
The table below outlines a potential modular engineering approach in E. coli.
| Metabolic Module | Engineering Strategy | Key Genes (Examples) | Objective |
| Precursor Supply | Overexpression of native or heterologous genes. | aspC, asnB | Increase intracellular L-asparagine concentration. |
| Stereochemical Inversion | Expression of a racemase or D-aminotransferase. | racemase (heterologous) | Convert L-asparagine to D-asparagine. |
| Hydroxylation | Expression of a stereoselective asparagine hydroxylase. | asnO (heterologous, hypothetical stereospecificity) | Catalyze the formation of the (3R)-hydroxy group. |
| Host Optimization | Deletion of competing pathway or degradation genes. | (degradative enzyme genes) | Prevent loss of product and intermediates. |
Enhancement of Yields in Biotransformation Processes
Biotransformation, using whole cells or purified enzymes to convert a readily available substrate into a more valuable product, is a promising approach for the synthesis of (3R)-3-Hydroxy-D-asparagine. Enhancing the yields in such processes involves optimizing various parameters, from the genetic makeup of the biocatalyst to the reaction conditions.
Strategies to enhance biotransformation yields include:
Enzyme Engineering: Directed evolution or rational design of the key hydroxylase enzyme can improve its activity, stability, and stereoselectivity towards the desired (3R) product.
Cofactor Regeneration: Many hydroxylation reactions are dependent on cofactors like NAD(P)H. nih.govmdpi.com Establishing an efficient cofactor regeneration system within the microbial host is essential for sustained catalytic activity and high yields. This can be achieved by co-expressing dehydrogenase enzymes that regenerate the required cofactor.
Process Optimization: Systematic optimization of fermentation or biotransformation conditions such as temperature, pH, substrate feeding strategy, and aeration is critical. For instance, fed-batch fermentation strategies have been shown to significantly increase the production of various amino acids and their derivatives in engineered E. coli. embopress.orgnih.gov
The following table summarizes key factors and strategies for enhancing yields in the biotransformation of D-asparagine to (3R)-3-Hydroxy-D-asparagine.
| Factor | Strategy for Enhancement | Rationale |
| Enzyme Activity | Site-directed mutagenesis, directed evolution. | Improve catalytic efficiency (kcat/Km) and stability. |
| Stereoselectivity | Rational protein design based on structural data. | Increase the enantiomeric excess of the desired (3R) isomer. |
| Cofactor Availability | Co-expression of cofactor-regenerating enzymes (e.g., glucose dehydrogenase). | Ensure a continuous supply of the necessary reducing equivalents. |
| Substrate/Product Transport | Overexpression or engineering of membrane transporters. | Facilitate substrate uptake and product efflux to overcome transport limitations and product inhibition. |
| Reaction Conditions | Optimization of pH, temperature, and dissolved oxygen. | Maintain optimal enzyme activity and cell viability throughout the biotransformation. |
Peptide Synthesis Applications
The non-proteinogenic amino acid (3R)-3-Hydroxy-D-asparagine is a key component of several complex natural product antibiotics. Its incorporation into synthetic peptides is crucial for structure-activity relationship (SAR) studies and the development of novel therapeutic agents.
Integration into Peptidomimetics and Natural Product Analogs (e.g., Clovibactin, Malacidin A)
(3R)-3-Hydroxy-D-asparagine is a constituent of the recently discovered antibiotics Clovibactin and Malacidin A, which exhibit potent activity against Gram-positive bacteria. nih.govnih.gov The synthesis of analogues of these natural products, where (3R)-3-Hydroxy-D-asparagine is systematically replaced or modified, is essential to probe its role in their biological activity.
For example, in the synthesis of Clovibactin analogues, the replacement of the D-hydroxyasparagine residue with the commercially available D-threonine has been explored to simplify the synthesis, albeit with a reduction in antibiotic activity. researchgate.net Further modifications, such as replacing other amino acids in these D-threonine-containing analogues with more hydrophobic residues like cyclohexylalanine, have been shown to dramatically increase the antibiotic activity. acs.org These studies underscore the importance of the (3R)-3-Hydroxy-D-asparagine residue for the potent bioactivity of the parent natural product.
The synthesis of various diastereomers of Malacidin A was instrumental in establishing the absolute stereochemistry of the natural product, highlighting the critical role of the precise configuration of the β-hydroxyaspartic acid residue, a derivative of 3-hydroxyasparagine, for its biological function. nih.govresearchgate.net
Fmoc-Solid-Phase Peptide Synthesis (SPPS) Building Blocks
The efficient incorporation of (3R)-3-Hydroxy-D-asparagine into peptide chains using automated solid-phase peptide synthesis (SPPS) requires a suitably protected building block. The most commonly used derivative is Fmoc-(2R,3R)-3-hydroxyasparagine-OH. The fluorenylmethyloxycarbonyl (Fmoc) group protects the α-amino group, allowing for its temporary masking during peptide bond formation and subsequent removal under mild basic conditions.
An improved, gram-scale synthesis of Fmoc-(2R,3R)-3-hydroxyasparagine-OH has been developed to facilitate the preparation of Clovibactin derivatives for SAR studies. nih.govresearchgate.net This optimized synthesis starts from D-aspartic acid, significantly shortening the previous route. nih.gov This readily available building block enables the routine incorporation of this non-canonical amino acid into synthetic peptides using standard Fmoc-SPPS protocols. acs.orgnih.gov
The table below provides an overview of the key features of the Fmoc-(2R,3R)-3-hydroxyasparagine-OH building block for SPPS.
| Building Block | Protecting Group | Application | Key Advantages |
| Fmoc-(2R,3R)-3-hydroxyasparagine-OH | Fmoc (N-α-amino) | SPPS of Clovibactin, Malacidin A, and their analogues. | Compatibility with standard Fmoc-SPPS chemistry; enables automated synthesis; allows for the generation of peptide libraries for SAR studies. |
Analytical and Spectroscopic Characterization Techniques
Chromatographic Methods for Isomer Separation and Purity Assessment (e.g., HPLC)
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation and purity assessment of amino acid isomers like (3R)-3-Hydroxy-D-asparagine. csfarmacie.cz Due to the presence of two chiral centers, 3-hydroxyasparagine (B232136) can exist as four stereoisomers. The separation of these isomers is critical as they can exhibit different biological activities.
Direct analysis using chiral stationary phases (CSPs) is often the preferred method for separating enantiomers and diastereomers of underivatized amino acids. sigmaaldrich.comchiralpedia.com These CSPs create a chiral environment that allows for differential interaction with the isomers, leading to their separation. chiralpedia.com
Key Chiral Stationary Phases (CSPs) for Amino Acid Separation:
Macrocyclic Glycopeptide-Based CSPs: Teicoplanin-based CSPs, such as Astec CHIROBIOTIC T, are particularly effective for resolving the enantiomers of native amino acids. sigmaaldrich.com These phases possess ionic groups and are compatible with a range of aqueous and organic mobile phases, making them ideal for separating polar, ionic compounds. sigmaaldrich.com
Polysaccharide-Based CSPs: Chiral polymers like cellulose and amylose derivatives are widely used for chiral separations. csfarmacie.cz They have a specific higher-order structure that is essential for the chiral recognition of racemic compounds. csfarmacie.cz
Crown Ether-Type CSPs: Chiral crown ethers are effective for recognizing primary amines, a key functional group in amino acids. mdpi.comnih.gov CSPs with (18-crown-6)-2,3,11,12-tetracarboxylic acid, for example, have been successfully used to separate various amino acids. mdpi.com
The choice of mobile phase is also crucial for achieving optimal separation. A common approach involves using a mixture of an organic modifier (like methanol or acetonitrile) and an aqueous solution containing an acid (such as perchloric or trifluoroacetic acid). csfarmacie.cz The concentration of the organic modifier and the pH of the mobile phase are adjusted to optimize retention and selectivity. csfarmacie.czsigmaaldrich.com For instance, with teicoplanin-based CSPs, enantioselectivity often increases with the concentration of the organic modifier. sigmaaldrich.com
| Parameter | Description | Common Examples/Conditions | Reference |
|---|---|---|---|
| Stationary Phase (CSP) | The chiral column material that interacts differently with each isomer. | Teicoplanin-based (e.g., CHIROBIOTIC T), Polysaccharide-based (Cellulose, Amylose), Crown-ether-based (e.g., CROWNPAK CR-I) | csfarmacie.czsigmaaldrich.commdpi.com |
| Mobile Phase | The solvent that carries the sample through the column. Its composition affects resolution. | Aqueous acid (e.g., perchloric acid) with organic modifiers (e.g., methanol, acetonitrile). | csfarmacie.cz |
| Detection Method | The technique used to detect the separated isomers as they elute from the column. | UV-Vis Spectroscopy, Mass Spectrometry (LC-MS). | researchgate.netsigmaaldrich.com |
Spectroscopic Approaches for Structural Elucidation (e.g., Mass Spectrometry in PTM analysis)
Mass spectrometry (MS) is an indispensable tool for the structural elucidation of compounds and is particularly powerful in the analysis of post-translational modifications (PTMs), such as the hydroxylation of asparagine residues in proteins. youtube.com Amino acid hydroxylation is a common PTM that regulates protein interactions and function. sigmaaldrich.comresearchgate.net
The core principle of using MS for PTM analysis is the detection of a mass shift in a peptide containing the modified amino acid. aston.ac.uk The hydroxylation of an asparagine residue results in a mass increase of 15.99 Da. High-resolution mass spectrometers can accurately measure this mass difference, confirming the presence of the modification. nih.gov
Tandem mass spectrometry (MS/MS) is then employed to pinpoint the exact location of the modification. aston.ac.uk In this technique, the modified peptide (the precursor ion) is isolated and fragmented. The resulting fragment ions are analyzed to generate a spectrum. By identifying the fragment ions that carry the mass shift, the specific modified asparagine residue can be identified. aston.ac.uk
Common Mass Spectrometry Workflow for PTM Analysis:
Protein Digestion: The protein of interest is enzymatically digested (e.g., with trypsin) into smaller peptides. youtube.combiorxiv.org
LC-MS/MS Analysis: The peptide mixture is separated by liquid chromatography and analyzed by a mass spectrometer. biorxiv.org The MS records the mass-to-charge ratio of the intact peptides.
Data Analysis: Specialized software analyzes the MS data to identify peptides with mass shifts corresponding to hydroxylation. biorxiv.org The MS/MS spectra are then used to confirm the modification site. aston.ac.ukbiorxiv.org
Recent studies have utilized quantitative mass spectrometry to investigate the dynamics of asparagine hydroxylation, revealing that this PTM may be reversible, adding another layer of complexity to cellular signaling regulation. researchgate.netnih.gov
| Technique | Purpose | Key Finding/Information | Reference |
|---|---|---|---|
| High-Resolution MS | Detecting the presence of the modification. | Measures the mass shift caused by the addition of a hydroxyl group (+15.99 Da) to an asparagine residue. | nih.gov |
| Tandem MS (MS/MS) | Locating the site of modification. | Fragments the modified peptide and analyzes the resulting ions to pinpoint the specific hydroxylated asparagine. | aston.ac.uk |
| Quantitative MS | Monitoring the dynamics of the modification. | Allows for the measurement of the relative abundance of hydroxylated vs. non-hydroxylated peptides, suggesting the modification can be reversible. | nih.gov |
Enzyme Assays for Biological Activity Determination
Enzyme assays are fundamental for determining the biological activity of molecules like (3R)-3-Hydroxy-D-asparagine. bioduro.compatsnap.com These assays measure the rate of an enzymatic reaction and can be used to determine if a compound acts as a substrate, inhibitor, or activator of a specific enzyme. bioduro.compatsnap.com
For instance, research has shown that the related compound, L-erythro-β-hydroxyasparagine, exhibits a strong inhibitory effect on mammalian serine racemase, an enzyme responsible for producing the neuromodulator D-serine. nih.gov An enzyme assay to test the effect of (3R)-3-Hydroxy-D-asparagine on a target enzyme, such as an asparaginase (B612624) or a hydroxylase, would involve monitoring the consumption of a substrate or the formation of a product over time. patsnap.com
Types of Enzyme Assays:
Continuous Assays: The reaction is monitored in real-time, often using spectrophotometric or fluorometric methods where a change in absorbance or fluorescence is directly proportional to enzyme activity. patsnap.com
Discontinuous (End-Point) Assays: The reaction is stopped at a specific time point, and the amount of product formed or substrate remaining is measured. patsnap.com
Designing an Assay for (3R)-3-Hydroxy-D-asparagine:
Identify a Target Enzyme: Based on its structure, a potential target enzyme is selected (e.g., D-amino acid oxidase, asparagine hydroxylase).
Select a Detection Method: A suitable method to measure the activity of the target enzyme is chosen. This could involve measuring the release of ammonia (B1221849) from asparagine hydrolysis or detecting the product of an oxidation reaction. mdpi.comfrontiersin.org
Determine Kinetic Parameters: The assay is performed at various concentrations of (3R)-3-Hydroxy-D-asparagine to determine key parameters like the Michaelis constant (Kₘ) if it is a substrate, or the inhibition constant (Kᵢ) if it is an inhibitor.
These assays are critical not only for elucidating the biological function of (3R)-3-Hydroxy-D-asparagine but also for screening potential therapeutic agents that might modulate its activity or the activity of its target enzymes. patsnap.com
Role in Protein Structure and Function
Post-Translational Hydroxylation of Asparagine Residues
The introduction of a hydroxyl group onto an asparagine residue is a common post-translational modification catalyzed by iron (Fe(II)) and 2-oxoglutarate (2OG)-dependent dioxygenases. nih.govnih.govnih.govscispace.com This enzymatic reaction adds a functional group that can regulate protein interactions and may be a dynamic and reversible process within the cell. nih.govbiorxiv.orgresearchgate.net Two primary enzymes are responsible for this modification in humans: Aspartate/asparagine-β-hydroxylase (AspH) and Factor-Inhibiting HIF (FIH-1).
AspH, also known as Human Aspartyl (Asparaginyl) β-hydroxylase (HAAH), is a type II transmembrane protein located in the endoplasmic reticulum. spandidos-publications.comwikipedia.org It catalyzes the stereospecific β-hydroxylation of asparagine and aspartate residues within Epidermal Growth Factor-like domains (EGFDs) of various proteins. nih.govspandidos-publications.combohrium.com This modification results in the formation of erythro-β-hydroxyasparagine. ebi.ac.uk Proteins containing these domains, such as fibrillin-1, protein S, and Notch receptors, are key substrates for AspH. spandidos-publications.compnas.orgoup.comwikipedia.org The enzyme typically recognizes a consensus sequence within the EGFD to perform the hydroxylation. ebi.ac.ukpnas.org
FIH-1 is another critical asparaginyl hydroxylase that plays a central role in the cellular response to oxygen levels. nih.govnih.gov FIH-1 was first identified for its role in hydroxylating a specific asparagine residue (Asn-803 in humans) in the C-terminal transactivation domain (CAD) of Hypoxia-Inducible Factor alpha (HIF-α). nih.govnih.govscispace.com This reaction produces the threo-(2S,3S) isomer of β-hydroxyasparagine. scispace.com Beyond HIF-α, FIH-1 has been shown to hydroxylate asparagine residues in a broader range of proteins, particularly those containing ankyrin repeat domains (ARDs). nih.govresearchgate.net
| Enzyme | Primary Substrates | Cellular Location | Resulting Stereoisomer | Key Function |
|---|---|---|---|---|
| Aspartate/asparagine-β-hydroxylase (AspH/HAAH) | Proteins with EGF-like domains (e.g., Notch, Fibrillin-1, Protein S) spandidos-publications.compnas.orgoup.com | Endoplasmic Reticulum spandidos-publications.com | erythro-β-hydroxyasparagine ebi.ac.uk | Regulation of Notch signaling, extracellular matrix formation spandidos-publications.comnih.gov |
| Factor-Inhibiting HIF (FIH-1) | HIF-α, Proteins with Ankyrin Repeats (e.g., OTUB1, NFKB1) nih.govresearchgate.net | Cytoplasm and Nucleus | threo-β-hydroxyasparagine scispace.com | Oxygen sensing, regulation of transcription nih.govnih.gov |
Impact on Protein Stability and Folding
The effect of asparagine hydroxylation on protein stability and folding appears to be context-dependent and does not follow a universal rule. In the well-studied case of HIF-α, protein stability is primarily governed by the hydroxylation of proline residues, which targets the protein for degradation under normal oxygen conditions. nih.govresearchgate.netresearchgate.net The subsequent hydroxylation of asparagine by FIH-1 does not influence HIF-α's stability but rather modulates its activity. nih.govresearchgate.net
Contribution to Specific Protein-Protein Interactions
A primary function of asparagine hydroxylation is the regulation of protein-protein interactions. nih.govbiorxiv.orgresearchgate.net This modification can act as a molecular switch, either blocking or creating a binding site for other proteins. researchgate.net
The most definitive example of this regulation is the interaction between HIF-α and the transcriptional coactivator p300/CBP. Under normal oxygen conditions (normoxia), FIH-1 hydroxylates asparagine 803 in the C-terminal transactivation domain of HIF-1α. nih.govscispace.com This single hydroxylation event physically blocks the binding of the p300/CBP coactivator, thereby inhibiting the transcriptional activity of HIF. nih.govnih.gov In low oxygen conditions (hypoxia), the lack of oxygen as a substrate prevents FIH-1 from hydroxylating this asparagine, allowing p300/CBP to bind and activate HIF-dependent gene expression. scispace.com
In the context of AspH, the hydroxylation of asparagine and aspartate residues in the EGF-like domains of Notch receptors and their ligands is critical for mediating the cell-to-cell interactions that drive the Notch signaling pathway. spandidos-publications.com However, the impact of this modification is not always critical for all interactions. A study on protein S found that the absence of β-hydroxyasparagine did not affect its ability to bind to its partner protein, C4b-binding protein, indicating that this modification is not essential for that specific interaction. nih.gov
| Protein | Interacting Partner | Effect of Hydroxylation | Functional Outcome |
|---|---|---|---|
| HIF-1α | p300/CBP Coactivator | Blocks interaction nih.govnih.gov | Inhibits transcriptional activation under normoxia |
| Notch Receptors/Ligands | Other cell surface proteins | Required for proper signaling spandidos-publications.com | Mediates cell-cell communication in development |
| Protein S | C4b-binding protein | No significant effect on binding nih.gov | Modification is not critical for this specific interaction |
Involvement in Glycosylation Pathways (N-linked glycosylation)
N-linked glycosylation is a major post-translational modification where an oligosaccharide chain is attached to the amide nitrogen of an asparagine residue. wikipedia.org This process is essential for the proper folding, stability, and function of many proteins. nih.gov For N-linked glycosylation to occur, the asparagine residue must be part of a specific consensus sequence, typically Asn-X-Ser/Thr, where X can be any amino acid except proline. wikipedia.org
The hydroxylation of asparagine occurs at the β-carbon, the same part of the amino acid's side chain involved in the recognition by the glycosylation machinery. Research using synthetic peptides containing β-fluoroasparagine, an analog of hydroxyasparagine, has shown that modification at the β-carbon significantly inhibits N-linked glycosylation. nih.gov This is because the modification renders the peptide an ineffective substrate for the oligosaccharyltransferase enzyme, which is responsible for transferring the glycan chain to the asparagine. nih.gov
These findings strongly suggest that β-hydroxylation of an asparagine residue would prevent it from being a substrate for N-linked glycosylation. Therefore, asparagine hydroxylation and N-linked glycosylation are likely mutually exclusive events at a single asparagine site. A given asparagine residue within a protein can either be hydroxylated or glycosylated, but not both, leading to different functional consequences for the protein.
Microbial Metabolism and Bio Production of 3 Hydroxy D Asparagine, 3r
Identification of Producing Microorganisms
While direct microbial fermentation to produce 3-Hydroxy-D-asparagine, (3R)- is not extensively documented in dedicated studies, related compounds have been isolated from various microbial sources, suggesting the potential for identifying or engineering strains for its production. For instance, the L-stereoisomer, L-threo-3-hydroxyaspartic acid, has been found in the fermentation broths of Arthrinium phaeospermum and Streptomyces sp. asm.org. Actinomycetes, a diverse group of bacteria including the genus Streptomyces, are well-known producers of a vast array of secondary metabolites and are considered a promising source for novel enzymes and biosynthetic pathways. nih.gov
The production of D-amino acids, in general, has been achieved using various microbial genera such as Pseudomonas, Achromobacter, Alcaligenes, Moraxella, Paracoccus, and Arthrobacter. google.com These organisms often possess enzymatic machinery, such as hydantoinases and carbamoylases, capable of stereoselective synthesis of D-amino acids from racemic precursors. google.com
Fungi have also been explored as sources of relevant enzymes. For example, filamentous fungi isolated from Brazilian Savanna soil have been screened for L-asparaginase production, an enzyme that catalyzes the hydrolysis of L-asparagine to L-aspartic acid and ammonia (B1221849). mdpi.com While this enzyme acts on the L-isomer, the identification of novel microbial sources for amino acid modifying enzymes remains a key strategy in bioproduction.
| Microorganism Group | Relevance to 3-Hydroxy-D-asparagine, (3R)- Production | Key Enzymes/Pathways |
| Actinomycetes | Producers of a wide variety of secondary metabolites and novel enzymes. | Asparagine hydroxylases, D-aminoacylases |
| Bacteria | Known producers of D-amino acids through enzymatic resolution. | Hydantoinases, N-carbamyl-D-amino acid hydrolases |
| Fungi | Sources of amino acid modifying enzymes like L-asparaginase. | Amidohydrolases |
Metabolic Engineering for Enhanced Production
Metabolic engineering provides a powerful toolkit to enhance the production of desired biomolecules in microbial hosts. While specific examples of engineering for 3-Hydroxy-D-asparagine, (3R)- are limited, strategies applied to similar compounds offer a roadmap for future research. A common approach involves the overexpression of key biosynthetic enzymes and the deletion of competing pathways to redirect metabolic flux towards the target molecule.
For instance, in the production of L-threo-3-hydroxyaspartic acid, a two-step enzymatic process was developed in a genetically engineered Escherichia coli strain. asm.org This involved the expression of an asparagine hydroxylase from Streptomyces coelicolor to convert L-asparagine to 3-hydroxyasparagine (B232136), followed by hydrolysis to L-threo-3-hydroxyaspartic acid. asm.org A significant enhancement in yield was achieved by using an asparaginase (B612624) I-deficient mutant of E. coli, which prevented the degradation of the intermediate. asm.org
Similar strategies have been successfully employed to improve the production of 3-hydroxypropionic acid (3-HP), another valuable platform chemical. In Aspergillus niger, overexpression of pyruvate (B1213749) carboxylase led to an increased yield of 3-HP. nih.gov In Klebsiella pneumoniae, the highest reported titer of 3-HP was achieved by optimizing the expression of an aldehyde dehydrogenase and blocking the synthesis of lactic acid, a major byproduct. nih.gov These examples highlight the potential of combining pathway engineering with host strain modification to improve the efficiency of bioproduction.
Table of Metabolic Engineering Strategies for Related Compounds
| Strategy | Target Compound | Host Organism | Key Genes/Enzymes Involved | Outcome |
|---|---|---|---|---|
| Overexpression of biosynthetic enzymes | L-threo-3-hydroxyaspartic acid | Escherichia coli | asparagine hydroxylase (asnO) | Increased conversion of L-asparagine. asm.org |
| Deletion of competing pathways | L-threo-3-hydroxyaspartic acid | Escherichia coli | asparaginase I (ansA) | Reduced degradation of 3-hydroxyasparagine intermediate, leading to an 8.2% molar yield. asm.org |
| Overexpression of precursor-supplying enzymes | 3-Hydroxypropionic acid | Aspergillus niger | pyruvate carboxylase | Improved yield from 0.09 to 0.12 C-mol 3-HP C-mol⁻¹ glucose. nih.gov |
| Pathway optimization and byproduct elimination | 3-Hydroxypropionic acid | Klebsiella pneumoniae | aldehyde dehydrogenase (puuC), lactate (B86563) dehydrogenase (ldh1, ldh2) | Achieved a titer of 83.8 g/L. nih.gov |
Enzymatic Systems from Microbial Sources (e.g., Paracoccus denitrificans)
The enzymatic synthesis of chiral amino acids is a cornerstone of industrial biotechnology. While specific enzymes for the direct production of 3-Hydroxy-D-asparagine, (3R)- are not well-characterized, several classes of enzymes from microorganisms, including Paracoccus denitrificans, are highly relevant.
Paracoccus denitrificans is among the microorganisms known to be involved in the one-step enzymatic preparation of D-amino acids from D,L-5-substituted hydantoins. google.com This process typically utilizes a D-hydantoin hydrolase and an N-carbamyl-D-amino acid hydrolase. google.com Such enzymatic systems could potentially be adapted for the synthesis of 3-Hydroxy-D-asparagine if a suitable hydantoin (B18101) precursor is available.
Asparagine hydroxylases, which belong to the family of α-ketoglutarate-dependent non-heme iron oxygenases, are key enzymes in the biosynthesis of hydroxylated asparagine derivatives. frontiersin.org The asparagine hydroxylase (AsnO) from Streptomyces coelicolor has been expressed in E. coli for the synthesis of L-threo-3-hydroxyaspartic acid via a 3-hydroxyasparagine intermediate. asm.org
Furthermore, asparaginases, which hydrolyze asparagine to aspartic acid and ammonia, are widely distributed in microorganisms. mdpi.com While typically specific for the L-isomer, the substrate range of these enzymes can sometimes be broader, and they play a crucial role in the metabolism of asparagine derivatives. asm.orgnih.gov The discovery and characterization of novel D-specific asparaginases or the engineering of existing enzymes could open new avenues for the production of 3-Hydroxy-D-asparagine.
Table of Relevant Microbial Enzymes
| Enzyme Class | Microbial Source Example | Catalytic Function | Potential Role in 3-Hydroxy-D-asparagine, (3R)- Production |
|---|---|---|---|
| D-Hydantoin Hydrolase | Paracoccus denitrificans | Ring opening of D,L-5-substituted hydantoins to D-N-carbamyl amino acids. google.com | Stereoselective synthesis from a racemic precursor. |
| N-Carbamyl-D-amino Acid Hydrolase | Paracoccus denitrificans | Cleavage of N-carbamyl-D-amino acids to D-amino acids. google.com | Final step in the production of the D-amino acid. |
| Asparagine Hydroxylase | Streptomyces coelicolor | Hydroxylation of asparagine to 3-hydroxyasparagine. asm.org | Key step in introducing the hydroxyl group. |
| Asparaginase | Escherichia coli | Hydrolysis of asparagine to aspartic acid and ammonia. asm.orgmdpi.com | Potential for conversion of 3-hydroxyasparagine; D-specific variants would be required. |
Advanced Research Directions and Biotechnological Potential
Investigation of Stereoselective Enzyme Mechanisms
The study of enzymes that can distinguish between different stereoisomers of a substrate is crucial for understanding biological specificity and for developing novel biocatalysts. Research into enzymes that act on 3-hydroxy-D-asparagine and related compounds has identified several key enzymes that exhibit high stereoselectivity.
For instance, enzymes such as D-serine dehydratase (DSD) and D-threo-3-hydroxyaspartate dehydratase have been studied for their ability to process D-amino acids or their derivatives. nih.gov These enzymes possess highly specific active sites where the spatial arrangement of amino acid residues allows for the binding of only one stereoisomer. The mechanism often involves a metal cofactor, like Zn²⁺, and a pyridoxal 5'-phosphate (PLP) dependent reaction. nih.gov
In-silico 3D structural modeling has been employed to speculate on the binding mechanism of substrates into the active sites of these enzymes. nih.gov By comparing the crystal structures of enzymes like D-threo-3-hydroxyaspartate dehydratase with models of related enzymes, researchers can predict how a substrate such as 3-hydroxy-D-asparagine would fit into the active site and the potential mechanism of its conversion. nih.gov The catalytic function is often realized by a triad of key amino acid residues, such as a Ser-Tyr-Lys triad, which facilitates proton transfer and catalysis. mdpi.com Understanding these mechanisms is essential for engineering enzymes with tailored specificities.
| Enzyme Class | Substrate Example | Key Mechanistic Feature | Reference |
| Dehydratase | D-threo-3-hydroxyaspartate | Stereospecific α,β-elimination | nih.gov |
| Dehydrogenase | Hydroxysteroids | NAD(P)+ dependent oxidation/reduction | mdpi.com |
| Racemase | L-Serine to D-Serine | PLP-dependent catalysis | nih.gov |
Development of Novel Synthetic Routes for Specific Isomers
The production of optically pure stereoisomers of complex amino acids like (3R)-3-Hydroxy-D-asparagine is a significant challenge in synthetic chemistry. Both chemical and enzymatic methods are being developed to achieve high stereoselectivity.
Chemical synthesis often involves multi-step processes starting from chiral precursors. For example, syntheses of D-asparagine derivatives have been described starting from chiral reactants to ensure the correct stereochemistry in the final product. google.com A reported three-step synthesis for a related compound, l-erythro-β-hydroxyasparagine, utilizes trans-epoxysuccinic acid as a starting material, indicating that epoxide opening is a viable strategy for introducing the hydroxyl and amino groups with specific stereochemistry. nih.gov Similar strategies could be adapted for the (3R)- D-isomer.
Biocatalytic routes offer an alternative with high specificity. The enzymatic preparation of D-amino acids can be accomplished using enzymes like D-hydantoin hydrolase and N-carbamyl-D-amino acid hydrolase. google.com More advanced methods involve multi-enzyme cascade reactions. A three-step, one-pot cascade has been developed for the asymmetric synthesis of D-amino acids from fatty acids, which combines a P450 peroxygenase, hydroxyacid oxidases, and an engineered D-amino acid dehydrogenase. rsc.org Such cascade systems are highly efficient and can produce D-amino acids with excellent enantiomeric excess (>99%). rsc.org
Exploration of Biological Roles in Undiscovered Systems
While the functions of many proteinogenic L-amino acids are well-established, the roles of D-amino acids and their derivatives are an emerging area of research. D-amino acids like D-serine and D-aspartate are known to have significant roles in the central nervous system and endocrine systems of mammals. mdpi.comresearchgate.net They can act as neurotransmitters or neuromodulators, for instance, by interacting with N-methyl-D-aspartate (NMDA) receptors. nih.govmdpi.com
The biological role of (3R)-3-Hydroxy-D-asparagine is not yet fully understood, but its structural similarity to other biologically active D-amino acids suggests potential functions. For example, the related compound l-erythro-β-hydroxyasparagine, found in human urine, has been identified as a potent inhibitor of serine racemase, the enzyme that produces D-serine. nih.gov This suggests that modified amino acids can play regulatory roles in key metabolic pathways. D-asparagine itself has recently been identified as an ideal endogenous marker for measuring the glomerular filtration rate (GFR) in the kidney, highlighting that D-amino acids can have important physiological functions beyond the nervous system. nih.gov Future research may uncover specific roles for (3R)-3-Hydroxy-D-asparagine in similar regulatory or metabolic processes in various organisms.
Applications in Biomaterials and Drug Design (as building blocks)
Non-standard amino acids like (3R)-3-Hydroxy-D-asparagine are valuable building blocks for creating novel biomaterials and pharmaceuticals. Their unique stereochemistry and functional groups can impart specific properties to larger molecules.
In biomaterials science, α-amino acids are incorporated into degradable polymers to enhance biocompatibility, introduce specific chemical functionality (hydroxyl, amine, etc.), and improve mechanical properties. researchgate.net These polymers have applications in drug delivery, gene transfer, and tissue engineering. researchgate.net The hydroxyl group in 3-hydroxy-D-asparagine can increase hydrophilicity and provide a site for further chemical modification. Peptide-based biomaterials can be designed to self-assemble into complex nanostructures like hydrogels, nanotubes, and vesicles, which can be used for controlled drug release or as scaffolds for tissue regeneration. mdpi.com
In drug design, incorporating a non-standard amino acid can increase the metabolic stability of a peptide-based drug by making it resistant to degradation by proteases. Conjugating natural product-based drugs with amino acids can also improve their pharmacokinetic properties, such as solubility and bioavailability. mdpi.com The specific stereochemistry of (3R)-3-Hydroxy-D-asparagine can be used to create peptidomimetics with precise three-dimensional structures designed to interact with specific biological targets like enzyme active sites or protein-protein interfaces.
Computational Modeling and Simulation Studies
Computational methods are indispensable tools for investigating the properties of molecules like (3R)-3-Hydroxy-D-asparagine at an atomic level. These studies provide insights that are often difficult to obtain through experimental methods alone.
Enzyme-Substrate Interactions
Computational modeling allows for the detailed examination of how a substrate binds to an enzyme's active site. Techniques such as molecular docking and quantum mechanics/molecular mechanics (QM/MM) simulations are used to predict the binding pose of a substrate and elucidate the catalytic mechanism. nih.govacs.org
These simulations can explain the stereoselectivity of enzymes by comparing the binding energies and transition state energies for different stereoisomers. mdpi.com For example, modeling can reveal that steric hindrance or the inability to form crucial hydrogen bonds prevents the "wrong" isomer from binding effectively. acs.org Such computational studies have been instrumental in understanding enzyme mechanisms and are increasingly used in enzyme engineering and drug development. nih.gov
| Computational Method | Application | Key Insights |
| Homology Modeling | Predicting 3D structure of an unknown protein | Provides a template for further simulation |
| Molecular Docking | Predicting the preferred binding orientation of a substrate | Identifies key interactions (H-bonds, hydrophobic) |
| Molecular Dynamics (MD) | Simulating the dynamic motion of the enzyme-substrate complex | Reveals conformational changes during binding and catalysis |
| QM/MM Simulations | Modeling the chemical reaction within the active site | Calculates reaction energy barriers and transition states |
Conformational Analysis and Stereoselectivity
The three-dimensional shape, or conformation, of (3R)-3-Hydroxy-D-asparagine is critical to its function and interactions. Molecular dynamics (MD) simulations and other computational techniques are used to explore the conformational landscape of the molecule. researchgate.net These simulations can identify the most stable conformations in different environments (e.g., in water or within a protein's binding pocket).
Understanding the preferred conformations is key to explaining stereoselectivity. The specific arrangement of the amino, carboxyl, and hydroxyl groups in the (3R)- configuration dictates how the molecule can interact with a chiral environment like an enzyme active site. Computational analysis can show how one stereoisomer can adopt a conformation that fits perfectly into the active site, while another cannot, thus explaining the high specificity of biological systems. mdpi.com
Q & A
Q. Table 1: Key Reagents for Analytical Workflows
| Reagent/Technique | Purpose | Reference |
|---|---|---|
| EDC/NHS Chemistry | Carbodiimide-based crosslinking for immobilization in assays | |
| TCEP/DTT | Reduction of disulfide bonds in sample preparation | |
| Phosphate Buffered Saline (PBS) | Buffer for maintaining physiological pH during analysis |
Basic: How can researchers ensure accurate quantification of 3-Hydroxy-D-asparagine, (3R)- in complex biological matrices?
Answer:
To mitigate matrix interference:
- Sample Preparation : Use solid-phase extraction (SPE) with hydrophilic-lipophilic balance (HLB) cartridges to isolate the compound from proteins and lipids .
- Internal Standards : Isotopically labeled analogs (e.g., deuterated derivatives) improve precision in LC-MS/MS workflows .
- Validation : Follow ICH Q2(R1) guidelines for linearity, recovery, and limit of detection (LOD) studies .
Advanced: How can the 3R principles (Replacement, Reduction, Refinement) be integrated into experimental designs involving 3-Hydroxy-D-asparagine, (3R)- to minimize animal use?
Answer:
- Replacement : Use in vitro models (e.g., human cell lines or organoids) to study metabolic pathways, reducing reliance on animal models .
- Reduction : Apply power analysis to determine the minimum sample size required for statistical significance, avoiding unnecessary animal use .
- Refinement : Implement non-invasive imaging (e.g., micro-CT) or telemetry for real-time monitoring, minimizing distress .
Q. Methodological Framework :
Pre-screen compounds using computational tools (e.g., molecular docking) to prioritize candidates .
Validate findings in ex vivo systems (e.g., tissue slices) before progressing to in vivo studies .
Advanced: What methodologies address discrepancies in experimental data when synthesizing 3-Hydroxy-D-asparagine, (3R)-?
Answer:
Data contradictions often arise from stereochemical variability or impurities. Mitigation strategies include:
- Structured Replication : Conduct mini-experiments with independent batches to isolate batch-specific errors .
- Cross-Validation : Compare results across orthogonal techniques (e.g., NMR for stereochemistry vs. X-ray crystallography) .
- Controlled Synthesis : Use chiral auxiliaries or enzymatic catalysis to ensure stereochemical fidelity .
Q. Table 2: Common Pitfalls and Solutions
Advanced: How can researchers design robust dose-response studies for 3-Hydroxy-D-asparagine, (3R)- while adhering to ethical guidelines?
Answer:
- Preclinical Design : Follow ARRIVE guidelines for transparent reporting of animal studies, including randomization and blinding .
- Alternative Models : Utilize 3D-bioprinted tissues or microphysiological systems (MPS) to simulate human responses .
- Ethical Oversight : Submit protocols to institutional IACUC (Institutional Animal Care and Use Committee) for refinement approval .
Q. Key Considerations :
- Use positive controls (e.g., known bioactive compounds) to validate assay sensitivity .
- Apply Bayesian statistics to iteratively refine dose ranges based on interim data .
Basic: What safety protocols are critical when handling 3-Hydroxy-D-asparagine, (3R)- in laboratory settings?
Answer:
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
- Ventilation : Use fume hoods when handling powdered forms to avoid inhalation of aerosols .
- Emergency Response : For spills, neutralize with inert absorbents (e.g., vermiculite) and dispose as hazardous waste .
Advanced: How can researchers optimize reproducibility in studies involving 3-Hydroxy-D-asparagine, (3R)-?
Answer:
- Protocol Standardization : Document all steps (e.g., solvent brands, incubation times) in electronic lab notebooks .
- Collaborative Validation : Share samples with external labs for inter-laboratory reproducibility testing .
- Data Sharing : Deposit raw data (e.g., NMR spectra, chromatograms) in public repositories (e.g., Zenodo) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
